molecular formula C13H17N3O3 B13943254 Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate

Cat. No.: B13943254
M. Wt: 263.29 g/mol
InChI Key: QMSXKDBXTBLAMF-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate: is a chemical compound with a complex structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized derivatives .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-(2-oxo-3,4-dihydro-1H-1,8-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)15-9-7-8-5-4-6-14-10(8)16-11(9)17/h4-6,9H,7H2,1-3H3,(H,15,18)(H,14,16,17)

InChI Key

QMSXKDBXTBLAMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(NC1=O)N=CC=C2

Origin of Product

United States

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